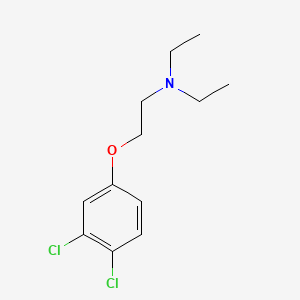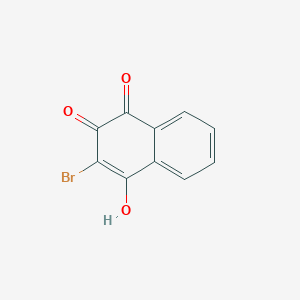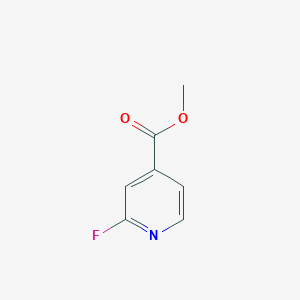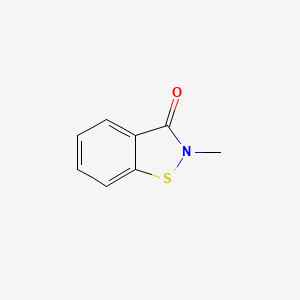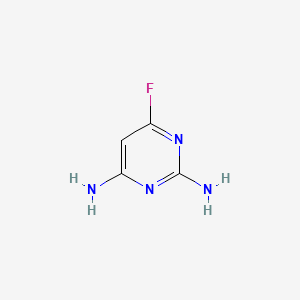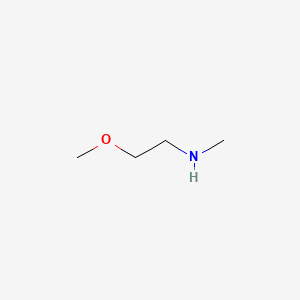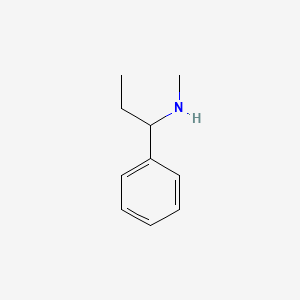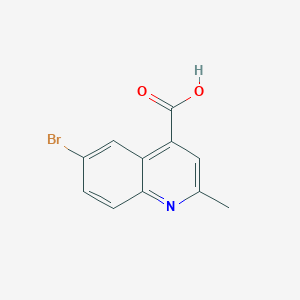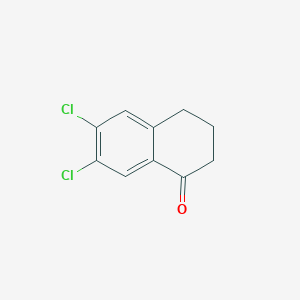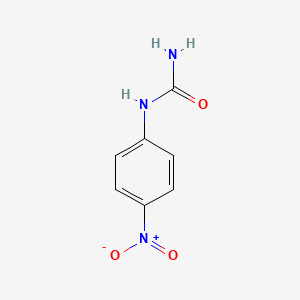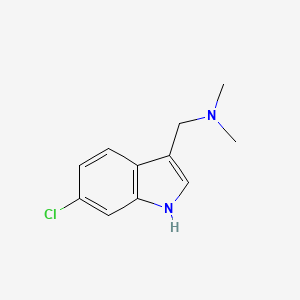
6-氯革兰氏菌素
描述
6-Chlorogramine, also known as 6-Chloro-3-(dimethylaminomethyl)indole, is a chemical compound with the molecular formula C11H13ClN2 . Its molecular weight is 208.69 .
Synthesis Analysis
The synthesis of 6-Chlorogramine involves a reaction with formaldehyde and dimethylamine in acetic acid . The compound 6-chloroindole is dissolved in the reaction mixture, which is then left at room temperature for approximately 16 hours . The solution is poured into NaOH 2N and extracted with ethyl ether . The organic phase is washed with saturated NaCl/H2O and dried on anhydrous magnesium sulphate overnight . On evaporation of the solvent, a residue of practically pure 6-chloro-gramine is obtained .科学研究应用
1. 分析金属-配体键合
Minasian 等人 (2012) 的研究证明了使用氯 K 边 X 射线吸收光谱法探测金属-配体键合中的电子结构。这项研究对于理解氯在键合中的作用非常重要,并且可以与 6-氯革兰氏菌素等化合物相关。
2. 分子结构表征
Karabacak 和 Kurt (2008) 对 6-氯烟酸(一种与 6-氯革兰氏菌素在结构上相关的化合物)进行了一项研究。他们的研究包括使用傅里叶变换红外和拉曼光谱以及密度泛函理论 (DFT) 分析分子结构、红外和拉曼光谱以及振动分配 Karabacak & Kurt, 2008。这种研究对于理解含氯化合物的化学行为至关重要。
3. 氯作为水处理中的消毒剂
多项研究集中于氯在水处理中的作用。Tzanavaras 等人 (2007) 综述了测定水处理中消毒剂二氧化氯的方法 Tzanavaras, Themelis, & Kika, 2007。类似地,关于电解氯化过程中氯物种演变的研究 Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018 对理解氯在水处理过程中的化学行为具有重要意义。
4. 电化学分析
对含氯化合物的电还原的研究,例如 Corredor 和 Mellado (2006) 对 6-氯-2-吡啶甲酸的研究,突出了此类化合物的电化学性质 Corredor & Mellado, 2006。了解这些性质对于包括环境监测和分析化学在内的各种应用至关重要。
5. 环境影响评估
Lovett 等人 (2005) 研究的氯生物地球化学,提供了对氯的环境循环和影响的见解 Lovett, Likens, Buso, Driscoll, & Bailey, 2005。此类研究对于理解 6-氯革兰氏菌素等氯化合物的更广泛的生态影响至关重要。
属性
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOIPGFSMNOWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288913 | |
| Record name | 6-Chlorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorogramine | |
CAS RN |
50517-12-9 | |
| Record name | 6-Chloro-N,N-dimethyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50517-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 58080 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050517129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50517-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

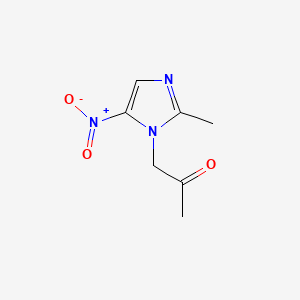
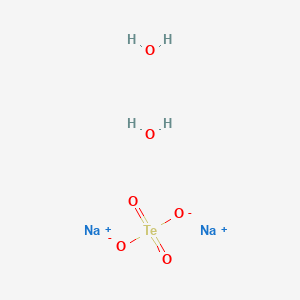
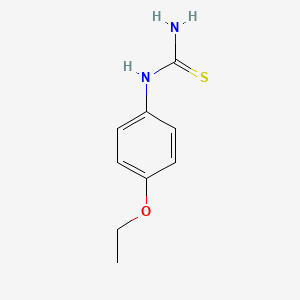
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
